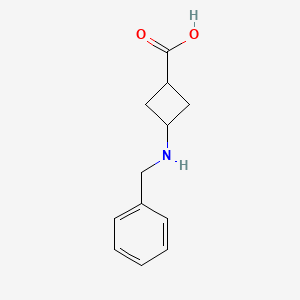
3-(Benzylamino)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)cyclobutane-1-carboxylic acid involves a cyclobutane ring, which is a four-membered carbon ring. This ring structure can reduce some bond-eclipsing strain by folding . The compound also contains a benzylamino group and a carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a solid under standard conditions . It has a molecular weight of 205.25. More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the searched resources.作用机制
The mechanism of action of 3-BAC is not well understood. However, it is believed to act as an acid catalyst in the formation of amides and other organic compounds. It is thought to promote the nucleophilic attack of an amine on a carboxylic acid, resulting in the formation of an amide. In addition, 3-BAC has been found to be an effective catalyst for the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BAC are not well understood. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. In addition, it has been found to be non-mutagenic and non-carcinogenic in animal studies.
实验室实验的优点和局限性
The main advantage of using 3-BAC in laboratory experiments is its versatility. It can be used in a wide range of applications, including organic synthesis, drug development, and materials science. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using 3-BAC in laboratory experiments is its instability. It is sensitive to air and light, and must be stored in an airtight container.
未来方向
Future research on 3-BAC could focus on its use in the synthesis of novel compounds, such as peptides and peptidomimetics, as well as its potential applications in drug development and materials science. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted on the development of more efficient and reproducible synthetic methods for the preparation of 3-BAC.
合成方法
3-BAC can be synthesized in a two-step process. The first step involves the conversion of benzylamine to the corresponding amide using dicyclohexylcarbodiimide (DCC) in the presence of a base such as pyridine. The second step involves the conversion of the amide to the desired 3-BAC product using an acid such as trifluoroacetic acid (TFA). This two-step process is simple, efficient, and reproducible, making it an attractive route for the synthesis of 3-BAC.
科学研究应用
3-BAC has been found to have a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, 3-BAC has been used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers and other materials.
安全和危害
属性
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZROTIRNKHKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2977061.png)
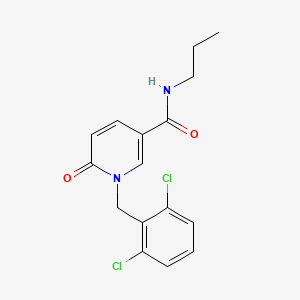
![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)

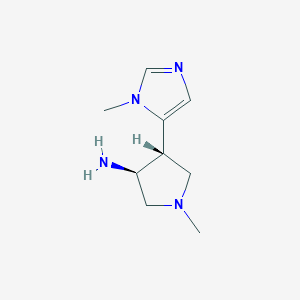
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2977068.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2977070.png)
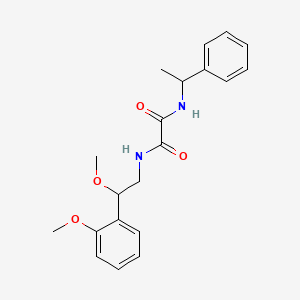
![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)
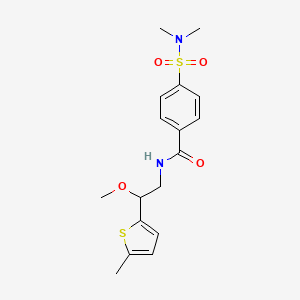
![1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2977079.png)

